Bienvenue dans la boutique en ligne BenchChem!

alphavbeta1 integrin-IN-1 (TFA)

Fibrosis Integrin Inhibitor

αvβ1 integrin-IN-1 TFA (Compound C8) is the gold-standard selective inhibitor for dissecting αvβ1-specific biology in fibrosis research. With an IC50 of 0.63 nM and >100,000-fold selectivity over other αv integrins, it eliminates confounding off-target effects inherent to pan-αv inhibitors like CWHM-12. Validated in murine bleomycin-induced lung fibrosis and CCl4-induced liver fibrosis models, this TFA salt delivers clean, interpretable data on TGF-β activation pathways. Ideal as a reference standard for benchmarking novel αvβ1 inhibitors in cell adhesion and functional assays.

Molecular Formula C28H35F3N6O8S
Molecular Weight 672.7 g/mol
Cat. No. B8105880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealphavbeta1 integrin-IN-1 (TFA)
Molecular FormulaC28H35F3N6O8S
Molecular Weight672.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C26H34N6O6S.C2HF3O2/c27-26(28)29-15-5-4-10-23(33)30-19-13-11-18(12-14-19)17-21(25(35)36)31-24(34)22-9-6-16-32(22)39(37,38)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17H2,(H,30,33)(H,31,34)(H,35,36)(H4,27,28,29);(H,6,7)/t21-,22-;/m0./s1
InChIKeyZXNOWZNCFZXPEX-VROPFNGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring αvβ1 integrin-IN-1 TFA (Compound C8): A High-Potency, Selective Inhibitor for Fibrosis Research


αvβ1 integrin-IN-1 TFA, also known as Compound C8, is a small-molecule inhibitor of the αvβ1 integrin. It is the TFA salt form of the free base compound (CAS 1689540-62-2). This compound was developed using a structure-based design approach to create a highly potent and specific probe for the αvβ1 integrin, a receptor implicated in the activation of transforming growth factor-β (TGF-β) and the pathogenesis of tissue fibrosis [1]. It is widely used as a chemical tool to dissect the role of αvβ1 in fibrotic diseases, particularly in preclinical models of liver and lung fibrosis [2].

The Pitfalls of Pan-Integrin Inhibition: Why αvβ1 integrin-IN-1 TFA's Selectivity Defines Its Scientific Utility


The αv integrin family includes five heterodimers (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8), each with distinct, and sometimes opposing, roles in physiology and disease [1]. Generic, pan-αv inhibitors, such as CWHM-12, broadly block multiple family members . While this can be effective in some contexts, it introduces significant confounding variables in experimental design and increases the risk of off-target effects, such as disrupting normal angiogenesis or immune cell function mediated by αvβ3 or αvβ5 [2]. Consequently, substituting αvβ1 integrin-IN-1 TFA with a less selective analog undermines the validity of experiments aimed at specifically interrogating the αvβ1 pathway in fibrosis. The compound's value lies in its ability to isolate the function of a single integrin heterodimer, a capability that is critical for target validation and mechanistic studies [3].

Quantitative Differentiation of αvβ1 integrin-IN-1 TFA: A Head-to-Head Comparison with Key Analogues


Potency Benchmarking: αvβ1 integrin-IN-1 TFA Demonstrates Superior Potency for the αvβ1 Target Compared to Common Alternatives

αvβ1 integrin-IN-1 TFA (Compound C8) exhibits an IC50 of 0.63 nM for inhibiting the αvβ1 integrin [1]. This is a 2.9-fold improvement in potency over the pan-inhibitor CWHM-12 (IC50 = 1.8 nM) and a 30-fold improvement over the clinical-stage dual inhibitor bexotegrast (PLN-74809) (IC50 = 19.2 nM) . The compound's high potency is further corroborated by functional assays showing an IC50 of 0.35-0.50 nM for inhibiting TGF-β activation and 0.75 nM for inhibiting cell adhesion [2].

Fibrosis Integrin Inhibitor Potency

Selectivity Profile: αvβ1 integrin-IN-1 TFA Provides >100,000-Fold Specificity Over Other αv Integrins

The defining feature of αvβ1 integrin-IN-1 TFA (Compound C8) is its remarkable specificity. In a panel of cell adhesion assays designed to isolate individual integrin heterodimers, C8 potently inhibited αvβ1-mediated adhesion but exhibited minimal inhibition of other related integrins, including αvβ3, αvβ5, αvβ6, and αvβ8, up to concentrations five orders of magnitude (100,000-fold) higher than its IC50 for αvβ1 [1]. This level of discrimination is unparalleled among small-molecule integrin inhibitors.

Selectivity Off-Target Integrin Specificity

In Vivo Efficacy in Preclinical Fibrosis Models: αvβ1 integrin-IN-1 TFA Attenuates Disease Severity in Lung and Liver Fibrosis

In mouse models of fibrosis, continuous subcutaneous administration of αvβ1 integrin-IN-1 TFA (Compound C8) at 70 mg/kg/day led to a substantial and significant reduction in fibrosis compared to an inactive control compound (c16) [1]. Efficacy was demonstrated in both a bleomycin-induced model of pulmonary fibrosis and a carbon tetrachloride (CCl4)-induced model of liver fibrosis, as measured by a reduction in total collagen staining area and total organ hydroxyproline content [2]. This demonstrates that specific pharmacological inhibition of αvβ1 is sufficient to attenuate disease progression in vivo.

Fibrosis In Vivo Efficacy Preclinical

Optimized Use-Cases for αvβ1 integrin-IN-1 TFA in Preclinical Fibrosis Research


Mechanistic Studies of αvβ1-Mediated TGF-β Activation

Use αvβ1 integrin-IN-1 TFA to specifically block the αvβ1 integrin in primary fibroblast cultures (e.g., WI38, hepatic stellate cells) to dissect its unique role in the activation of latent TGF-β. The compound's >100,000-fold selectivity ensures that observed effects on TGF-β signaling are attributable solely to αvβ1 inhibition and not to other αv integrins, providing clean, interpretable data on this specific pathway [1].

Target Validation in Preclinical Fibrosis Models

Employ αvβ1 integrin-IN-1 TFA in murine models of organ fibrosis (e.g., bleomycin-induced lung fibrosis, CCl4-induced liver fibrosis) to establish a direct causal link between αvβ1 integrin activity and disease pathology. The compound's in vivo efficacy data, showing significant reduction in fibrosis markers, makes it the ideal tool for validating αvβ1 as a therapeutic target, de-risking drug discovery programs [2].

Benchmarking Novel αvβ1 Inhibitors in Head-to-Head Assays

Due to its well-characterized potency (IC50 = 0.63 nM) and established specificity profile, αvβ1 integrin-IN-1 TFA serves as a gold-standard reference compound for evaluating the activity and selectivity of newly synthesized or discovered αvβ1 inhibitors in cell adhesion, TGF-β activation, and other functional assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for alphavbeta1 integrin-IN-1 (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.